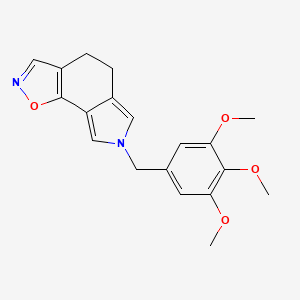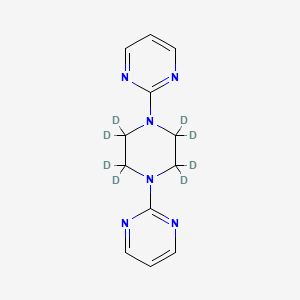
2,2'-(1,4-Piperazinediyl)bis-pyrimidine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 is a deuterated derivative of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to study metabolic pathways, reaction mechanisms, and to improve the pharmacokinetic properties of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine and piperazine derivatives.
Coupling Reaction: The pyrimidine and piperazine derivatives are coupled using a suitable catalyst, such as palladium, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes and coupling reactions in specialized reactors. The use of high-purity deuterium sources and advanced catalytic systems ensures the efficient production of the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce deuterated piperazine derivatives.
Scientific Research Applications
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the development of advanced materials and as a tracer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and binding affinity to target proteins. This can lead to altered pharmacokinetics and potentially improved therapeutic efficacy. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine: The non-deuterated version of the compound.
2-(4-Phenylpiperazin-1-yl)pyrimidine: A similar compound with a phenyl group instead of a pyrimidine group.
1-(2-Pyrimidyl)piperazine: A related compound with a single pyrimidine ring.
Uniqueness
The deuterated version, 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine-d8, is unique due to the presence of deuterium atoms. This labeling can enhance the compound’s metabolic stability, reduce its rate of degradation, and improve its overall pharmacokinetic profile. These properties make it particularly valuable in drug development and metabolic studies.
Properties
Molecular Formula |
C12H14N6 |
|---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1,4-di(pyrimidin-2-yl)piperazine |
InChI |
InChI=1S/C12H14N6/c1-3-13-11(14-4-1)17-7-9-18(10-8-17)12-15-5-2-6-16-12/h1-6H,7-10H2/i7D2,8D2,9D2,10D2 |
InChI Key |
CGDIIYVMINKXRL-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC=CC=N2)([2H])[2H])([2H])[2H])C3=NC=CC=N3)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


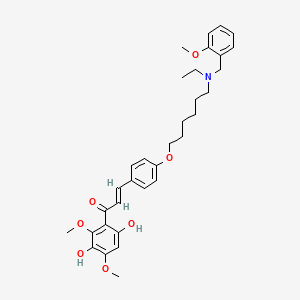
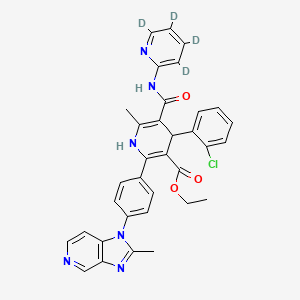
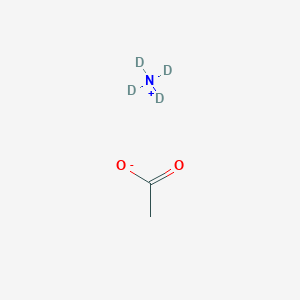
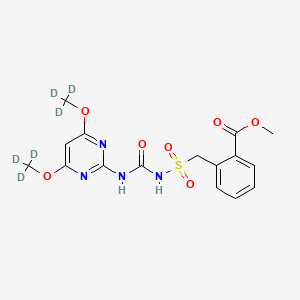

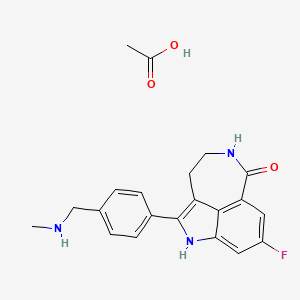

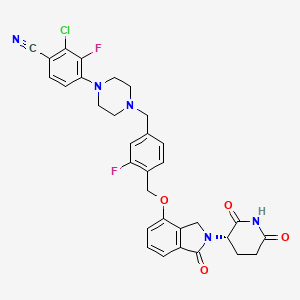
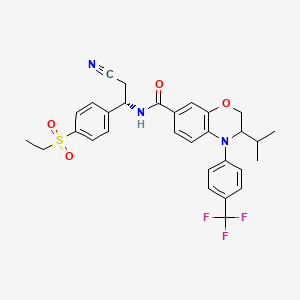
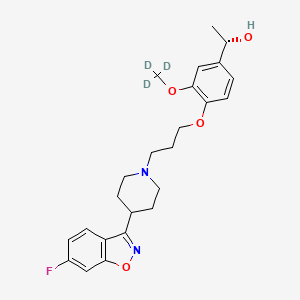


![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
